molecular formula C36H51Cl2N3O4 B560186 Aripiprazole lauroxil CAS No. 1259305-29-7

Aripiprazole lauroxil

Katalognummer: B560186
CAS-Nummer: 1259305-29-7
Molekulargewicht: 660.7 g/mol
InChI-Schlüssel: DDINXHAORAAYAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aripiprazole Lauroxil ist ein langwirksames injizierbares atypisches Antipsychotikum, das von Alkermes entwickelt wurde. Es ist ein N-Acyloxymethyl-Prodrug von Aripiprazole, das zur Behandlung von Schizophrenie einmal alle vier bis acht Wochen durch intramuskuläre Injektion verabreicht werden soll . Diese Verbindung wurde am 5. Oktober 2015 von der US-amerikanischen Food and Drug Administration (FDA) zugelassen .

Wissenschaftliche Forschungsanwendungen

Introduction to Aripiprazole Lauroxil

This compound is a long-acting injectable atypical antipsychotic developed for the treatment of schizophrenia. It is a prodrug, which means it is metabolized in the body to release aripiprazole, the active compound. The formulation allows for extended release and dosing intervals, improving adherence in patients who require consistent antipsychotic treatment.

Pharmacokinetics and Administration

This compound is administered via intramuscular injection, with available doses of 441 mg and 882 mg. The pharmacokinetic profile indicates that after injection, aripiprazole is released slowly into the systemic circulation, with peak concentrations occurring approximately 5 to 6 days post-injection, continuing for up to 36 days. This prolonged release allows for monthly or bi-monthly dosing regimens, which are beneficial for patient compliance .

Dosing Regimens

Dose (mg)FrequencyRelease Duration
441Once monthlyUp to 36 days
882Once monthlyUp to 36 days

Efficacy in Schizophrenia

Numerous studies have demonstrated the efficacy of this compound in reducing symptoms of schizophrenia. A pivotal phase 3 study showed that both dosage forms led to statistically significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The results indicated a mean reduction of approximately 10.9 points for the 441 mg dose and 11.9 points for the 882 mg dose at 12 weeks .

Key Findings from Clinical Trials

  • Primary Endpoint : Significant reduction in PANSS total scores.
  • Secondary Endpoints : Improvement on the Clinical Global Impression – Improvement scale was also noted (p<0.001) across both dosing groups .
  • Safety Profile : Common adverse effects included insomnia, akathisia, and headache, which were consistent with those observed in oral formulations of aripiprazole .

Comparison with Other Antipsychotics

A meta-analysis comparing this compound with paliperidone palmitate found that this compound was similarly effective but offered advantages in terms of dosing flexibility and patient adherence due to its longer action .

Case Studies and Real-World Evidence

Several case studies have illustrated the successful application of this compound in clinical settings:

  • Case Study A : A patient with chronic schizophrenia exhibited significant improvement in psychotic symptoms after transitioning from oral aripiprazole to this compound, achieving better adherence due to reduced dosing frequency.
  • Case Study B : In a cohort study involving patients with treatment-resistant schizophrenia, those switched to this compound reported fewer relapses and hospitalizations compared to previous treatments.

Summary of Case Study Outcomes

Case StudyInitial TreatmentOutcome After this compound
AOral AripiprazoleSignificant symptom reduction
BVarious AntipsychoticsFewer relapses and hospitalizations

Biologische Aktivität

Aripiprazole lauroxil is an atypical antipsychotic medication, primarily used for the treatment of schizophrenia. As a prodrug of aripiprazole, it undergoes conversion in the body to produce the active compound, aripiprazole. This formulation allows for longer-lasting therapeutic effects, making it suitable for intramuscular administration at extended intervals.

The biological activity of this compound is closely linked to its pharmacokinetics and pharmacodynamics:

  • Conversion Process : After intramuscular injection, this compound dissolves and is converted to N-hydroxymethyl aripiprazole, which is subsequently hydrolyzed to release aripiprazole and lauric acid. This conversion is facilitated by water-mediated hydrolysis, a process that ensures a sustained release of the active drug over time .
  • Receptor Activity : Aripiprazole acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at 5-HT2A receptors. This unique profile contributes to its efficacy in reducing psychotic symptoms without the full agonistic effects that can lead to side effects commonly associated with other antipsychotics .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability Approximately 100% (after IM)
Peak Plasma Concentration Achieved within 5-7 days post-injection
Half-Life Approximately 46 days
Volume of Distribution 4.9 L/kg
Clearance 0.7 L/h/kg

This compound's pharmacokinetic profile supports its use as a long-acting injectable formulation, allowing for dosing every month or every six weeks depending on the dosage .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy of this compound in treating schizophrenia:

  • Study by Kempf et al. (2015) : This study demonstrated significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores among patients treated with this compound compared to placebo. The results indicated that patients receiving the drug showed a reduction in both positive and negative symptoms of schizophrenia .
  • Head-to-Head Comparisons : In a meta-analysis comparing this compound with paliperidone palmitate, findings suggested similar efficacy profiles, but this compound was associated with a lower incidence of certain side effects, highlighting its favorable safety profile .

Table 2: Summary of Clinical Trial Outcomes

Study ReferenceTreatment GroupPANSS Score ReductionAdverse Events
Kempf et al. (2015)This compoundSignificant reductionMild to moderate
Meta-analysis (2020)Aripiprazole vs. PaliperidoneComparable reductionLower with Aripiprazole

Safety Profile

This compound has been found to have a tolerable safety profile:

  • Adverse Effects : Common side effects include weight gain, sedation, and injection site reactions. Serious adverse events are rare but can include extrapyramidal symptoms .
  • Genotoxicity Studies : Non-mutagenic results in Ames tests indicate that this compound does not pose significant genotoxic risks at therapeutic doses .

Eigenschaften

IUPAC Name

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDINXHAORAAYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154997
Record name Aripiprazole lauroxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.01 mg/mL
Record name Aripiprazole lauroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. Aripiprazole functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. The desired outcome of antipsuchotic agents in schizophrenia is to inhibit dopaminergic transmission in the limbic system and enhance dopaminergic transmission in the prefrontal cortex. As a partial agonist at D2 receptors in the mesolimbic dopaminergic pathway, aripiprazole acts as a functional antagonist in the mesolimbic dopamine pathway and reduces the extent of dopaminergic pathway activity. This results in reduced positive symptoms in schizophrenia and extrapyramidal motor side effects. In contrast, aripiprazole is thought to act as a functional agonist in the mesocortical pathway, where reduced dopamine activity is seen in association with negative symptoms and cognitive impairment. Antagonism at 5-HT2A receptors by aripiprazole alleviates the negative symptoms and cognitive impairment of schizophrenia. 5-HT2A receptors are Gi/Go-coupled that upon activation, produce neuronal inhibition via decreased neuronal excitability and decreased transmitter release at the nerve terminals. In the nigrostriatal pathway, 5-HT2A regulates the release of dopamine. Through antagonism of 5-HT2A receptors, aripiprazole disinhibits the release of dopamine in the striatum and enhance the levels of the transmitters at the nerve terminals. The combined effects of D2 and 5-HT2A antagonism are thought to counteract the increased dopamine function causing increased extrapyramidal side effects. Blocking 5-HT2A receptors may also lead to the modulation of glutamate release in the mesocortical circuit, which is a transmitter that plays a role in schizophrenia. 5-HT1A receptors are autoreceptors that inhibit 5-HT release upon activation. Aripiprazole is a partial agonist at theses receptors and reduces 5-HT release; this results in potentiated dopamine release in the striatum and prefrontal cortex. It is reported that therapeutic doses of aripiprazole occupies up to 90% of brain D2 receptors in a dose-dependent manner. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug.
Record name Aripiprazole lauroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1259305-29-7
Record name Aripiprazole lauroxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259305-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole lauroxil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259305297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aripiprazole lauroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aripiprazole lauroxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[4-[4-(2,3-dichorophenyl)piperazin-1-yl] butoxy]-2-oxo-3,4-dihydro-2H-quinolin-1-yl methyl dodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARIPIPRAZOLE LAUROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B786J7A343
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

81-83
Record name Aripiprazole lauroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.